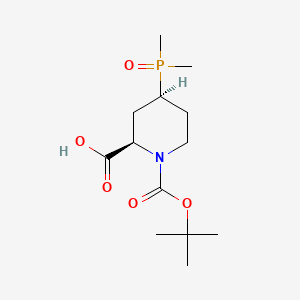
cis-1-(tert-Butoxycarbonyl)-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid: is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of the amino group on the piperidine ring using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dimethylphosphoryl group through a phosphorylation reaction. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the removal of the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylic acid
- rac-(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid
Uniqueness
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-(dimethylphosphoryl)piperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H24NO5P |
|---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(2R,4S)-4-dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H24NO5P/c1-13(2,3)19-12(17)14-7-6-9(20(4,5)18)8-10(14)11(15)16/h9-10H,6-8H2,1-5H3,(H,15,16)/t9-,10+/m0/s1 |
InChI Key |
OFQHAQFILDUIJU-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)P(=O)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)P(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















